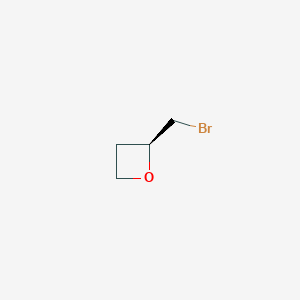

4-Bromo-2-nitro-1-(prop-2-en-1-yloxy)benzene

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related (prop-2-ynyloxy)benzene derivatives has been achieved through reactions involving differently substituted phenol and aniline derivatives with propargyl bromide, utilizing K2CO3 as a base in acetone. These methods yield products in good percentages (53–85%), indicating a straightforward and efficient synthesis pathway for producing benzene derivatives, including those similar to 4-bromo-2-nitro-1-(prop-2-en-1-yloxy)benzene (Batool et al., 2014).

Molecular Structure Analysis

The molecular structure of related compounds, such as (E)-1-Bromo-4-(2-nitroprop-1-enyl)benzene, has been determined, showing a trans configuration and stabilization through short intermolecular Br⋯O contacts. This structural information contributes to understanding the geometric and electronic configuration of 4-bromo-2-nitro-1-(prop-2-en-1-yloxy)benzene and related compounds (Li, 2009).

Chemical Reactions and Properties

The reactivity of bromo and nitro functional groups in such compounds allows for a variety of chemical reactions, including nucleophilic substitutions and further functionalization, leading to the synthesis of complex molecules and materials. For instance, nucleophilic aromatic substitution has been employed in the synthesis of phthalodinitrile derivatives and their metal complexes, illustrating the chemical versatility of bromo-nitro-benzene derivatives (Znoiko et al., 2007).

Physical Properties Analysis

The physical properties, such as crystal structure and intermolecular interactions, significantly influence the compound's behavior in different environments. For example, the crystal structure analysis of similar compounds reveals short non-hydrogen Br⋯O and O⋯Br intermolecular interactions contributing to the crystal stability and forming a supermolecular three-dimensional network structure (Jasinski et al., 2010).

Chemical Properties Analysis

The chemical properties of 4-bromo-2-nitro-1-(prop-2-en-1-yloxy)benzene, such as reactivity, stability, and interaction with other molecules, are essential for its applications in synthesis and material science. Studies on related compounds show a range of reactivities and interactions based on the substituents and reaction conditions, highlighting the importance of understanding these properties for practical applications (Akbaba et al., 2010).

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

4-Bromo-2-nitro-1-(prop-2-en-1-yloxy)benzene and its derivatives are synthesized for various applications. A notable method involves reacting phenol and aniline derivatives with propargyl bromide, yielding compounds with significant antiurease and antibacterial effects. For instance, 4-bromo-2-chloro-1-(prop-2-ynyloxy)benzene showed considerable activity against urease enzyme, and 2-bromo-4-methyl-1-(prop-2-ynyloxy)benzene exhibited potent antibacterial action against Bacillus subtillus (Batool et al., 2014).

Crystallographic Studies

Crystallographic studies of similar compounds, such as (2E)-1-(3-Bromophenyl)-3-(4,5-dimethoxy-2-nitrophenyl)prop-2-en-1-one, provide insights into molecular structures and intermolecular interactions, which are crucial for understanding chemical behavior and potential applications (Jasinski et al., 2010).

Gas Chromatography

In analytical chemistry, 4-Bromo-2-nitro-1-(prop-2-en-1-yloxy)benzene derivatives are used for method development in gas chromatography. The separation and determination of position isomers demonstrate the compound's utility in analytical applications (Qin, 2005).

Ring Halogenation Studies

The compound and its derivatives are used in ring halogenation studies. Such research contributes to the development of synthetic methodologies that are vital in organic chemistry (Bovonsombat & Mcnelis, 1993).

Antimicrobial Agents

Derivatives of 4-Bromo-2-nitro-1-(prop-2-en-1-yloxy)benzene have been synthesized and evaluated as potent antimicrobial agents, showing high efficacy against various microorganisms (Liaras et al., 2011).

Synthesis of Heterocyclic Systems

This compound is involved in the synthesis of new heterocyclic systems, showcasing its importance in creating novel compounds with potential biological activities (Taia et al., 2020).

Spectrophotometric Determination

In the field of environmental chemistry, derivatives of 4-Bromo-2-nitro-1-(prop-2-en-1-yloxy)benzene have been used for the spectrophotometric determination of anionic surfactants in river waters, highlighting its role in environmental monitoring and analysis (Higuchi et al., 1980).

Dendrimer Synthesis

The compound plays a role in the synthesis of carbosilane dendrimers, demonstrating its utility in the field of materials science and nanotechnology (Casado & Stobart, 2000).

Propriétés

IUPAC Name |

4-bromo-2-nitro-1-prop-2-enoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrNO3/c1-2-5-14-9-4-3-7(10)6-8(9)11(12)13/h2-4,6H,1,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFUFDKHHPMPDRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=C(C=C(C=C1)Br)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-2-nitro-1-(prop-2-en-1-yloxy)benzene | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

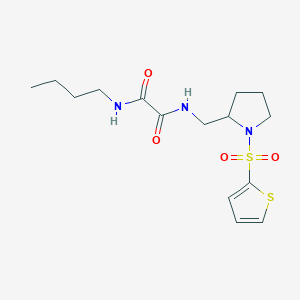

![5-[2-Furanyl(4-morpholinyl)methyl]-2-methyl-6-thiazolo[3,2-b][1,2,4]triazolol](/img/structure/B2487681.png)

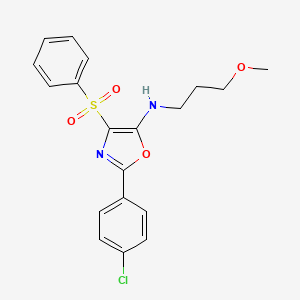

![4-(Dimethylamino)-N-{3-[4-(dimethylamino)benzoyl]naphthalen-2-YL}benzamide](/img/structure/B2487682.png)

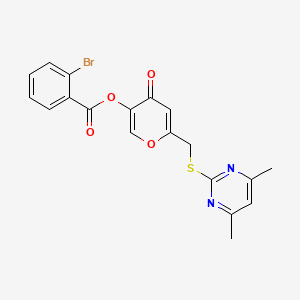

![N-(4-methylthiazol-2-yl)-2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2487685.png)

![2-(1-((3-chlorophenyl)sulfonyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole](/img/structure/B2487692.png)

![N-(4-bromophenyl)-2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]acetamide](/img/no-structure.png)